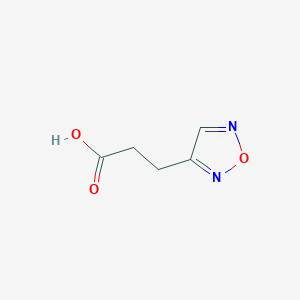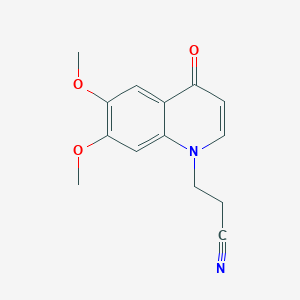
3-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Dimethoxy Groups: Methoxylation of the quinoline core can be achieved using methanol and a suitable catalyst.
Formation of the Propanenitrile Side Chain: The propanenitrile side chain can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
反応の種類
3-(6,7-ジメトキシ-4-オキソキノリン-1(4H)-イル)プロパンニトリルは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この化合物は、酸化されてキノリンN-オキシドを生成できます。
還元: 還元反応は、ケトン基をアルコールに変換できます。
置換: メトキシ基は、求核性芳香族置換によって他の官能基と置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
主要な生成物
酸化: キノリンN-オキシド。
還元: アルコール誘導体。
置換: さまざまな置換キノリン誘導体。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: 新しい医薬品の開発のためのリード化合物として探求されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
作用機序
3-(6,7-ジメトキシ-4-オキソキノリン-1(4H)-イル)プロパンニトリルの作用機序は、その特定の生物学的標的に依存します。一般的に、キノリン誘導体は、水素結合、疎水性相互作用、π-πスタッキングを通じて、酵素や受容体などのさまざまな分子標的と相互作用できます。これらの相互作用は、標的タンパク質の活性を調節し、観察される生物学的効果をもたらします。
6. 類似の化合物との比較
類似の化合物
キノリン: より単純な構造を持つ母体化合物。
6,7-ジメトキシキノリン: プロパンニトリル側鎖がありません。
4-オキソキノリン: ジメトキシ基とプロパンニトリル側鎖がありません。
独自性
3-(6,7-ジメトキシ-4-オキソキノリン-1(4H)-イル)プロパンニトリルは、ジメトキシ基とプロパンニトリル側鎖の両方が存在するため、より単純なアナログと比較して、異なる化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
6,7-Dimethoxyquinoline: Lacks the propanenitrile side chain.
4-Oxoquinoline: Lacks the dimethoxy groups and the propanenitrile side chain.
Uniqueness
3-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)propanenitrile is unique due to the presence of both the dimethoxy groups and the propanenitrile side chain, which can impart distinct chemical and biological properties compared to its simpler analogs.
特性
分子式 |
C14H14N2O3 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
3-(6,7-dimethoxy-4-oxoquinolin-1-yl)propanenitrile |
InChI |
InChI=1S/C14H14N2O3/c1-18-13-8-10-11(9-14(13)19-2)16(6-3-5-15)7-4-12(10)17/h4,7-9H,3,6H2,1-2H3 |
InChIキー |
SYDDCQRTLOHYJC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2CCC#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Dibromo-2-methyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11771070.png)
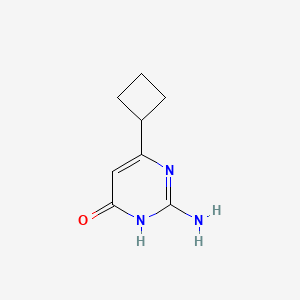

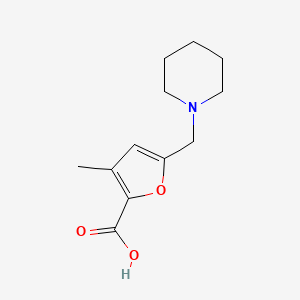
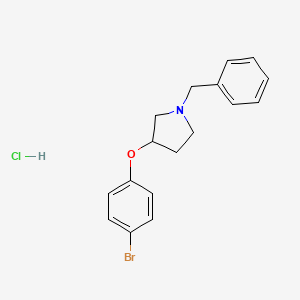

![4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11771091.png)
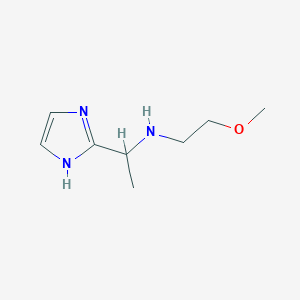



![5-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B11771136.png)
![2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)
